molecular formula C46H44BrN5O4 B2980158 Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) CAS No. 952228-30-7

Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)

Cat. No.: B2980158
CAS No.: 952228-30-7
M. Wt: 810.793
InChI Key: IHQJTEYXHZSCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biochemical Analysis

Biochemical Properties

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) plays a significant role in biochemical reactions. It is used for the determination of the mitochondrial chelatable iron pool . It helps in the assessment of mitochondrial iron uptake and alterations of the mitochondrial chelatable iron pool under pathological conditions .

Cellular Effects

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) has profound effects on various types of cells and cellular processes. It influences cell function by contributing to mitochondrial chelatable iron to physiological and pathological cellular processes .

Molecular Mechanism

The molecular mechanism of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) involves its interaction with iron. It acts as a sensor for Fe 2+ and its fluorescence is quenched when iron is added to cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) selectively accumulates in the mitochondria of cells

Dosage Effects in Animal Models

The effects of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) on animal models are currently not fully tested

Metabolic Pathways

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) is involved in the metabolic pathway related to iron metabolism . It interacts with enzymes and cofactors involved in this pathway.

Transport and Distribution

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) is transported and distributed within cells and tissues. It selectively accumulates in the mitochondria of cells .

Subcellular Localization

The subcellular localization of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) is primarily in the mitochondria . This localization affects its activity and function, particularly in relation to iron metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester typically involves the following steps:

Industrial Production Methods: Industrial production of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions: Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can restore the original fluorescence properties .

Scientific Research Applications

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester exerts its effects involves:

Comparison with Similar Compounds

    Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.

    Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]ethyl ester: Contains an ethyl ester group, offering different solubility and reactivity properties.

    Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]propyl ester: Features a propyl ester group, which may affect its cellular uptake and distribution.

Uniqueness: Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester is unique due to its high specificity for Fe²⁺ ions and its ability to selectively accumulate in mitochondria. This makes it particularly valuable for studying mitochondrial iron dynamics and related cellular processes .

Properties

IUPAC Name

[6-(diethylamino)-9-[2-[[4-[(2-pyridin-2-ylpyridin-4-yl)carbamoyl]phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H43N5O4.BrH/c1-5-50(6-2)34-20-22-38-42(28-34)55-43-29-35(51(7-3)8-4)21-23-39(43)44(38)36-13-9-10-14-37(36)46(53)54-30-31-16-18-32(19-17-31)45(52)49-33-24-26-48-41(27-33)40-15-11-12-25-47-40;/h9-29H,5-8,30H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQJTEYXHZSCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=CC(=NC=C6)C7=CC=CC=N7.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H44BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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